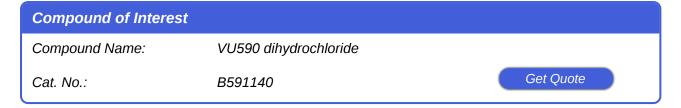


Pharmacological Profile of VU590 Dihydrochloride: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

VU590 dihydrochloride is a small molecule that has been identified as a potent and moderately selective inhibitor of the inwardly rectifying potassium (Kir) channel Kir1.1, also known as the renal outer medullary potassium channel (ROMK).[1] Kir1.1 plays a crucial role in potassium homeostasis and sodium reabsorption in the kidney, making it a potential therapeutic target for diuretic agents. This technical guide provides a comprehensive overview of the pharmacological profile of **VU590 dihydrochloride**, including its mechanism of action, selectivity, and the experimental methodologies used for its characterization.

Core Pharmacological Properties

VU590 dihydrochloride acts as a pore blocker of the Kir1.1 channel, with its binding site located within the intracellular pore of the channel.[2][3] The inhibitory effect is both voltage-and potassium-dependent, a characteristic feature of open-channel blockers.[3][4] The primary determinant of high-affinity binding of VU590 to Kir1.1 is the asparagine residue at position 171 (N171) within the channel's pore.[4]

Quantitative Pharmacological Data

The inhibitory potency and selectivity of **VU590 dihydrochloride** have been characterized using various electrophysiological and ion flux assays. The following tables summarize the key



quantitative data.

Target	Assay Type	Species	Cell Line	IC50	Reference(s
Kir1.1 (ROMK)	Thallium Flux Assay	Human	HEK293	290 nM	[1]
Kir1.1 (ROMK)	Electrophysio logy	Human	HEK293	204 nM (95% CI: 175–239 nM)	[4]
Kir7.1	Thallium Flux Assay	Human	HEK293	8 μΜ	[1]
Kir7.1	Electrophysio logy	Human	HEK293	~8 µM	[4]

Table 1: Inhibitory Potency (IC50) of VU590 Dihydrochloride

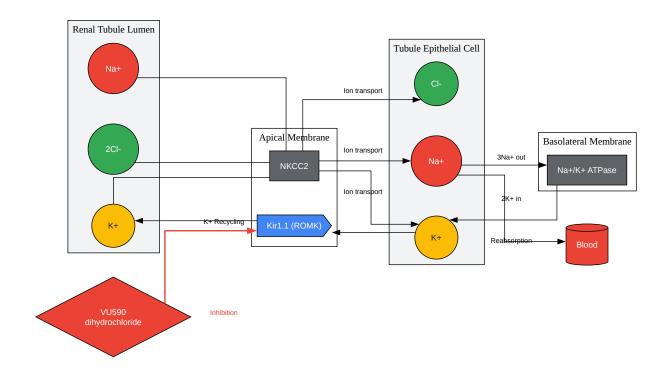
Off-Target	Assay Type	Species	Cell Line	Result at 10 µM VU590	Reference(s
Kir2.1	Electrophysio logy	Human	HEK293	No significant effect	[2]
Kir4.1	Electrophysio logy	Human	HEK293	No significant effect	[2]

Table 2: Selectivity Profile of VU590 Dihydrochloride

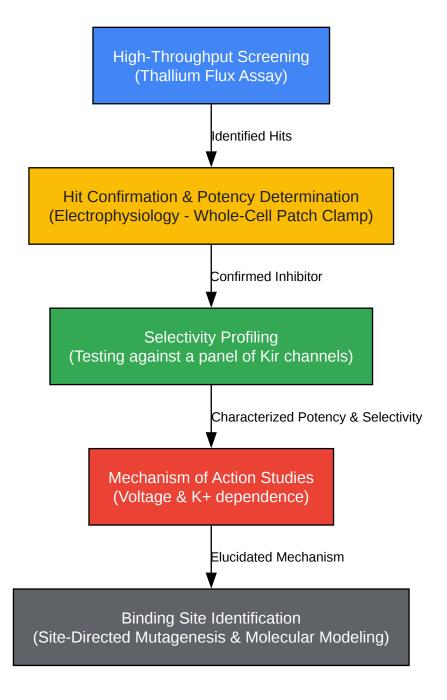
Signaling Pathway and Mechanism of Action

In the kidney, Kir1.1 (ROMK) is a key component of the potassium secretion and recycling pathway in the thick ascending limb and the collecting duct. Its activity is crucial for the function of the Na-K-2Cl cotransporter (NKCC2), which is essential for salt reabsorption. By blocking Kir1.1, **VU590 dihydrochloride** disrupts this process, leading to a diuretic effect.









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